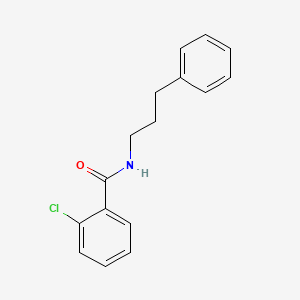

2-chloro-N-(3-phenylpropyl)benzamide

説明

2-chloro-N-(3-phenylpropyl)benzamide, also known as C16H17ClN2O, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a white crystalline powder that has shown promising results in various scientific studies.

科学的研究の応用

1. Synthesis of Derivatives

Research has shown the use of compounds similar to 2-chloro-N-(3-phenylpropyl)benzamide in the synthesis of various derivatives. For instance, N-(2-Chloro-phenyl)-2-halo-benzamides were used in a one-pot synthesis of 2-arylbenzoxazole derivatives, utilizing copper-catalyzed intermolecular and intramolecular couplings (Miao et al., 2015).

2. Crystal Structure and Interaction Analysis

Studies involving similar compounds have focused on understanding their crystal structures and intermolecular interactions. For example, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed significant insights into their structural and interaction properties (Saeed et al., 2020).

3. Anti-Tubercular Applications

A related compound, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in the field of anti-tubercular drug discovery (Nimbalkar et al., 2018).

4. Antibacterial and Antifungal Activities

Further research involving benzamide derivatives shows their potential in antimicrobial applications. A study on 2-benzoylamino-N-phenyl-benzamide derivatives revealed their inhibitory effects on the growth of bacteria and fungi (Ighilahriz-Boubchir et al., 2017).

5. Biological Activity Spectrum Investigation

Compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to 2-chloro-N-(3-phenylpropyl)benzamide,were analyzed for their biological activities, including their effects on mycobacterial, bacterial, and fungal strains. The study also evaluated the compounds' influence on photosynthetic electron transport, demonstrating a range of biological activities comparable or superior to established standards (Imramovský et al., 2011).

6. Hydrogen Bonding Analysis

Research into the intramolecular and intermolecular hydrogen bonds in structurally similar compounds, such as 5-chloro-2-hydroxy-benzamide, has been conducted. This study, involving X-ray data, infrared spectra, and DFT calculations, provides insights into the behavior of hydrogen bonding in benzamides (Kawski et al., 2006).

7. Fluorescence Enhancement Studies

Glibenclamide, a compound related to 2-chloro-N-(3-phenylpropyl)benzamide, has been studied for its ability to enhance erbium (Er) intrinsic fluorescence intensity. This property is leveraged to monitor Glibenclamide using simple and sensitive fluorimetric probes (Faridbod et al., 2009).

8. Herbicidal Activity

Another study synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide and evaluated its preliminary herbicidal activity. The compound exhibited significant inhibition of seedling growth in barnyard grass (Li et al., 2008).

9. Inhibitors in Bacterial Secretion Systems

Research into type III secretion inhibitors in Yersinia identified compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, showcasing potential applications in preventing or treating bacterial infections (Kauppi et al., 2007).

10. Electronic and Dielectric Property Studies

Benzamides, including chlorinated phenyl benzamides, have been subjected to first-principles calculations to understand their electronic and dielectric properties. Such studies are vital for applications in materials science, especially concerning semiconducting and photonic band gap materials (Sreepad, 2016)

特性

IUPAC Name |

2-chloro-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOIEPQGZDQGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-phenylpropyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)

![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)

![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)

![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)

![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)

![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)

![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)

![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)

![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)